molecular formula C21H24N2O5S B2753954 4-(Benzenesulfonyl)-8-(2-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 903256-25-7

4-(Benzenesulfonyl)-8-(2-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2753954
CAS No.: 903256-25-7
M. Wt: 416.49
InChI Key: RRPRUNLBMFIOGQ-UHFFFAOYSA-N
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Description

This compound belongs to the 1-oxa-4,8-diazaspiro[4.5]decane family, characterized by a spirocyclic core with oxygen and nitrogen heteroatoms. The substituents at positions 4 and 8 include a benzenesulfonyl group and a 2-methoxybenzoyl moiety, respectively.

Properties

IUPAC Name

[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-27-19-10-6-5-9-18(19)20(24)22-13-11-21(12-14-22)23(15-16-28-21)29(25,26)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPRUNLBMFIOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(Benzenesulfonyl)-8-(2-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the methoxybenzoyl group: This step involves the acylation of the spirocyclic intermediate with 2-methoxybenzoyl chloride under basic conditions.

    Sulfonylation: The phenylsulfonyl group is introduced via a sulfonylation reaction using phenylsulfonyl chloride.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

4-(Benzenesulfonyl)-8-(2-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl or sulfonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzoyl or phenylsulfonyl groups, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.

Scientific Research Applications

4-(Benzenesulfonyl)-8-(2-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Materials Science: Its spirocyclic structure can impart unique physical properties, making it useful in the development of advanced materials.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 4-(Benzenesulfonyl)-8-(2-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of related compounds:

Compound Name Substituents (Position 4 & 8) Molecular Formula Molecular Weight Key Features/Applications References
4-(Benzenesulfonyl)-8-(2-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane Benzenesulfonyl (4), 2-Methoxybenzoyl (8) Not provided Not provided Hypothesized CNS activity due to aryl groups
4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane 4-Methoxyphenylsulfonyl (4), Methylsulfonyl (8) C₁₅H₂₂N₂O₆S₂ 390.47 High polarity; potential metabolic stability
Cyclopropyl[8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone Cyclopropylcarbonyl (4), 6-Fluoro-2-pyridinyl (8) Not provided Not provided Fluorine enhances bioavailability
8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane 4-Nitrobenzoyl (4), Cl/CF₃-pyridinyl (8) C₂₀H₁₈ClF₃N₄O₄ 470.83 Electron-withdrawing groups for receptor binding
4-(4-Methoxybenzyl)-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane 4-Methoxybenzyl (4), 4-Nitrophenyl (8) C₂₁H₂₅N₃O₄ 383.44 Nitro group may act as a prodrug activator
4-(Phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane Phenylsulfonyl (4), Unsubstituted (8) C₁₃H₁₈N₂O₃S 282.36 Simpler structure; research tool for SAR studies
8-(2,5-Dimethylbenzenesulfonyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane Dual sulfonyl groups (4 and 8) C₂₂H₂₈N₂O₅S₂ 464.60 Enhanced stability; potential enzyme inhibition

Key Research Findings and Trends

  • For example, 4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (MW 282.36) is supplied as a 10 mM solution, indicating moderate solubility .
  • Bioisosteric Replacements : The 2-methoxybenzoyl group in the main compound may serve as a bioisostere for nitro or fluorinated groups in analogs like and , balancing lipophilicity and target engagement.
  • Dual Functionalization : Compounds with dual sulfonyl groups (e.g., ) demonstrate increased molecular weight (~464 Da) and stability, though this may reduce blood-brain barrier permeability.

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